2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the oxadiazole ring and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would be emphasized to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest that it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics, such as increased durability or resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide include other benzimidazole derivatives and oxadiazole-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-3-30-16-6-4-15(5-7-16)25-21(28)13-27-11-10-20-18(12-27)23(29)17-8-9-19(24)14(2)22(17)26-20/h4-9H,3,10-13H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLQHKDITMVILR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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